molecular formula C20H23N3O4 B4696749 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

Cat. No.: B4696749
M. Wt: 369.4 g/mol
InChI Key: ZGPFSCDDYVSVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a complex organic compound that features a benzodioxin ring and a morpholinomethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to its combination of a benzodioxin ring and a morpholinomethyl phenyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-20(22-17-5-6-18-19(13-17)27-12-11-26-18)21-16-3-1-15(2-4-16)14-23-7-9-25-10-8-23/h1-6,13H,7-12,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPFSCDDYVSVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

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